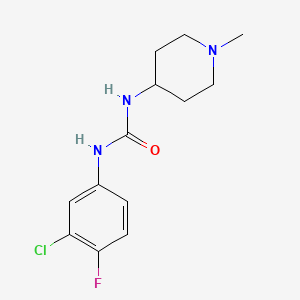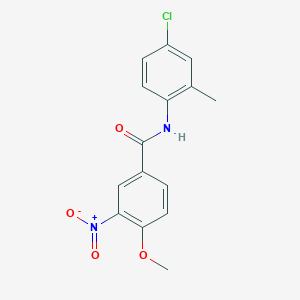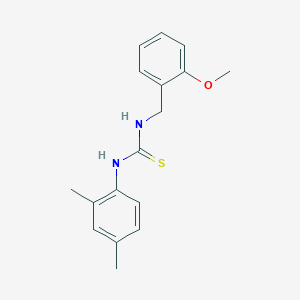![molecular formula C14H18BrNOS B5750160 1-{[(4-bromophenyl)thio]acetyl}-4-methylpiperidine](/img/structure/B5750160.png)
1-{[(4-bromophenyl)thio]acetyl}-4-methylpiperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{[(4-bromophenyl)thio]acetyl}-4-methylpiperidine, also known as BPTAP, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. BPTAP is a piperidine derivative that has been synthesized through a novel method and has shown promising results in various studies.
作用機序
1-{[(4-bromophenyl)thio]acetyl}-4-methylpiperidine's mechanism of action involves its binding to the DAT protein and preventing the reuptake of dopamine into presynaptic neurons. This leads to an increase in dopamine levels in the synaptic cleft, which can have various effects depending on the brain region and the concentration of 1-{[(4-bromophenyl)thio]acetyl}-4-methylpiperidine. 1-{[(4-bromophenyl)thio]acetyl}-4-methylpiperidine has been found to have a higher affinity for DAT than other piperidine derivatives, making it a potent inhibitor of DAT.
Biochemical and Physiological Effects
1-{[(4-bromophenyl)thio]acetyl}-4-methylpiperidine's biochemical and physiological effects have been studied extensively in animal models. It has been found to increase locomotor activity and induce hyperactivity in mice, which is consistent with its ability to increase dopamine levels in the brain. 1-{[(4-bromophenyl)thio]acetyl}-4-methylpiperidine has also been found to have antidepressant-like effects in rats, suggesting that it may have potential as a treatment for depression.
実験室実験の利点と制限
1-{[(4-bromophenyl)thio]acetyl}-4-methylpiperidine's advantages for lab experiments include its high purity, reproducibility, and potency as a DAT inhibitor. However, its limitations include its limited solubility in water and its potential toxicity at high concentrations. Researchers must take these limitations into account when designing experiments using 1-{[(4-bromophenyl)thio]acetyl}-4-methylpiperidine.
将来の方向性
There are several future directions for 1-{[(4-bromophenyl)thio]acetyl}-4-methylpiperidine research. One direction is to study its effects on other neurotransmitter systems, such as the serotonin and norepinephrine systems. Another direction is to investigate its potential as a treatment for neurological disorders such as Parkinson's disease and addiction. Additionally, further studies are needed to determine the optimal dosage and administration route for 1-{[(4-bromophenyl)thio]acetyl}-4-methylpiperidine in animal models. Overall, 1-{[(4-bromophenyl)thio]acetyl}-4-methylpiperidine's unique properties make it a valuable tool for studying the role of dopamine in the brain and its potential as a therapeutic agent.
合成法
1-{[(4-bromophenyl)thio]acetyl}-4-methylpiperidine was synthesized through a novel method that involves the reaction of 4-bromobenzyl chloride with thioacetic acid followed by reaction with 4-methylpiperidine. The reaction was carried out under reflux conditions and yielded 1-{[(4-bromophenyl)thio]acetyl}-4-methylpiperidine as a white solid with a purity of over 95%. This method has been found to be efficient and reproducible, making it a viable option for the synthesis of 1-{[(4-bromophenyl)thio]acetyl}-4-methylpiperidine.
科学的研究の応用
1-{[(4-bromophenyl)thio]acetyl}-4-methylpiperidine has shown potential in various scientific research applications. One of the most promising applications is in the field of neuroscience, where 1-{[(4-bromophenyl)thio]acetyl}-4-methylpiperidine has been found to be a selective inhibitor of the dopamine transporter (DAT). DAT is a protein that plays a crucial role in regulating dopamine levels in the brain, and its dysregulation has been linked to various neurological disorders, including Parkinson's disease and addiction. 1-{[(4-bromophenyl)thio]acetyl}-4-methylpiperidine's ability to selectively inhibit DAT makes it a valuable tool for studying the role of DAT in these disorders.
特性
IUPAC Name |
2-(4-bromophenyl)sulfanyl-1-(4-methylpiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNOS/c1-11-6-8-16(9-7-11)14(17)10-18-13-4-2-12(15)3-5-13/h2-5,11H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGVDZVIKTZWNCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CSC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(2-chloro-5-nitrophenyl)-2-furaldehyde {6-[(3,4-dimethylphenyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}hydrazone](/img/structure/B5750085.png)
![4-{1-cyano-2-[5-(2-nitrophenyl)-2-furyl]vinyl}benzonitrile](/img/structure/B5750094.png)
![N-(4-methylbenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5750101.png)


![2-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5750126.png)

![4-isopropyl-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5750145.png)
methyl]-1,2,5-oxadiazol-3-amine](/img/structure/B5750149.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-2-phenoxyacetamide](/img/structure/B5750151.png)
![2-[(4-methyl-2-oxo-8-propionyl-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5750152.png)

![N-ethyl-N'-(2-methylphenyl)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5750175.png)
![N-(3,4-dimethylphenyl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5750185.png)